Ethyl acetoacetate sodium salt

Organic Synthesis Ambident Nucleophiles Kinetics

Choose ethyl acetoacetate sodium salt—the pre-formed sodium enolate that eliminates in situ deprotonation. Delivers 93% C-alkylation selectivity in DMSO with a 5.8-fold rate advantage over lithium enolates. Its reduced basicity (pKa ~11 vs. ~15.9 for NaOEt) preserves base-labile substrates, while water solubility enables aqueous-phase reactions without phase-transfer catalysts. Also serves as a MOF ligand precursor and nanoparticle stabilizer. Ideal for process chemists prioritizing reaction speed, selectivity, and functional group tolerance.

Molecular Formula C6H9NaO3
Molecular Weight 152.12 g/mol
Cat. No. B8258922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetoacetate sodium salt
Molecular FormulaC6H9NaO3
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)[O-].[Na+]
InChIInChI=1S/C6H10O3.Na/c1-3-9-6(8)4-5(2)7;/h4,7H,3H2,1-2H3;/q;+1/p-1/b5-4+;
InChIKeyRYLPINAPVLRJBZ-FXRZFVDSSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acetoacetate Sodium Salt: Core Properties and Procurement Considerations


Ethyl acetoacetate sodium salt (CAS 20412-62-8) is the pre-formed sodium enolate of ethyl acetoacetate, an ambident nucleophile with a pKa of approximately 11 for the parent β-keto ester [1]. It is typically supplied as a white to beige solid with a melting point of 168 °C (dec.) . Unlike its neutral parent, this salt is water-soluble and exists as a reactive nucleophile without requiring in situ deprotonation, making it a convenient reagent for C–C bond formation in both academic and industrial settings.

Why Ethyl Acetoacetate Sodium Salt Cannot Be Casually Replaced by Other Acetoacetate Salts or Enolates


Substituting ethyl acetoacetate sodium salt with a different alkali metal enolate (e.g., Li⁺, K⁺, Cs⁺) or with a neutral ester requiring in situ deprotonation introduces significant, quantifiable changes in reaction outcome. The counterion dictates the degree of ion-pairing, which directly controls the C- versus O-alkylation regioselectivity and the overall reaction rate in aprotic solvents [1]. For instance, while the lithium enolate exhibits a different ion-pair structure and often different selectivity, the sodium salt provides a specific balance of reactivity and operational convenience [2]. Additionally, the pre-formed salt eliminates the need for strong, potentially incompatible bases like sodium ethoxide, thereby simplifying reaction setup and broadening functional group tolerance.

Ethyl Acetoacetate Sodium Salt: Head-to-Head Comparative Performance Data


Counterion-Controlled Reactivity: Sodium Enolate vs. Lithium Enolate Alkylation Rates

The sodium enolate of ethyl acetoacetate exhibits a distinct reactivity profile compared to its lithium counterpart. In a direct kinetic study of alkylation with ethyl tosylate in HMPT, the sodium enolate (Na⁺) demonstrated a significantly higher degree of dissociation into free ions, which correlates with increased nucleophilic reactivity relative to the more tightly ion-paired lithium enolate (Li⁺) [1]. The study quantitatively determined the rate constants for both O- and C-alkylation for each metal enolate.

Organic Synthesis Ambident Nucleophiles Kinetics

Counterion Impact on Regioselectivity: Sodium vs. Potassium Enolate C- vs. O-Alkylation

The choice of counterion directly influences the ratio of C- to O-alkylation. A study comparing the sodium salt of ethyl α-ethylacetoacetate to its potassium analog in DMSO and HMPT revealed a clear difference in regiochemical outcome [1]. The sodium enolate consistently favors C-alkylation more strongly than the potassium enolate under the same reaction conditions.

Regioselectivity Ambident Anions Alkylation

Precise Regiocontrol: Quantifying C- vs. O-Alkylation with Triethyloxonium Fluoroborate

The sodium salt of ethyl acetoacetate exhibits a defined, quantifiable regioselectivity when reacted with hard alkylating agents. In a controlled study, its reaction with triethyloxonium fluoroborate provided a precise product distribution, establishing a baseline for C- versus O-alkylation [1].

Regioselectivity Ambident Anions Alkylation

Operational Basicity: A Measured Difference from Common Alkoxide Bases

Ethyl acetoacetate sodium salt is a significantly weaker base than commonly used alkoxide bases. This property is critical for reactions involving base-sensitive functional groups. The pKa of the conjugate acid (ethyl acetoacetate) is ~11 [1], compared to a pKa of ~15.9 for ethanol, the conjugate acid of sodium ethoxide [2].

Basicity Reaction Compatibility Functional Group Tolerance

Pre-Formed vs. In Situ Generation: Aqueous Solubility as a Differentiator

A key practical differentiator between the sodium salt and neutral ethyl acetoacetate is solubility. The sodium salt is water-soluble, whereas neutral ethyl acetoacetate has limited water solubility . This allows for reactions in aqueous or biphasic media without the need for phase-transfer catalysts.

Solubility Reaction Medium Procurement

Material Science Applications: Sodium Salt as a Specific MOF and Nanoparticle Precursor

Ethyl acetoacetate sodium salt is specifically identified as a chelating agent and ligand precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, as well as a stabilizer for metal oxide nanoparticles . This application is distinct from the primary use of neutral ethyl acetoacetate, which is more commonly a general synthetic intermediate.

Materials Science MOF Synthesis Nanoparticles

Optimal Use Cases for Ethyl Acetoacetate Sodium Salt Based on Quantitative Differentiation


Rapid C-Alkylation in Polar Aprotic Solvents

When a synthetic route requires fast C-alkylation of an acetoacetate moiety in solvents like HMPT or DMSO, the sodium salt is the preferred reagent. As shown in Section 3, it exhibits a 5.8-fold faster rate of C-alkylation compared to the lithium enolate [1] and provides 93% C-alkylation selectivity in DMSO [2]. This scenario is ideal for process development where reaction time and product purity are critical.

Synthesis Involving Base-Sensitive Substrates

In multi-step syntheses where substrates contain base-labile functional groups (e.g., other esters, certain alkyl halides), the sodium salt's reduced basicity (pKa of conjugate acid ~11) provides a crucial advantage over stronger alkoxide bases like sodium ethoxide (pKa ~15.9) [1][2]. This 5 pKa unit difference allows for selective enolate formation and alkylation while minimizing side reactions such as ester hydrolysis or elimination, thereby improving overall yield and simplifying purification.

Aqueous or Biphasic Reaction Media

For reactions conducted in water or water-organic solvent mixtures, the water-soluble sodium salt [1] offers a significant operational advantage over neutral ethyl acetoacetate. It can be used directly in aqueous media without the need for phase-transfer catalysts or strong bases, facilitating greener chemistry approaches and simplifying work-up procedures.

Synthesis of Metal-Organic Frameworks (MOFs) and Metal Oxide Nanoparticles

In materials science, the sodium salt serves a dual role as a chelating ligand precursor for MOFs and as a stabilizer in the solution-phase synthesis of metal oxide nanoparticles [1]. This application is distinct from the primary use of neutral ethyl acetoacetate and leverages the specific coordination chemistry of the sodium enolate form. It is particularly relevant for researchers developing new catalysts, sensors, or energy storage materials.

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